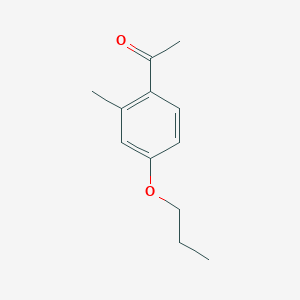

1-(2-Methyl-4-propoxy-phenyl)-ethanone

Description

Properties

IUPAC Name |

1-(2-methyl-4-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-7-14-11-5-6-12(10(3)13)9(2)8-11/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPTUDKTJNBDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-4-propoxy-phenyl)-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methyl-4-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Methyl-4-propoxy-phenyl)-ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-propoxy-phenyl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Secondary alcohols.

Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

1-(2-Methyl-4-propoxy-phenyl)-ethanone has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-propoxy-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Effects on Key Properties

*Predicted based on analogs with similar alkoxy chain lengths .

Key Observations :

- Alkoxy Chain Length: The propoxy group (OCH₂CH₂CH₃) in the target compound likely increases hydrophobicity compared to shorter alkoxy groups (e.g., methoxy in 1-(2-Hydroxy-4-methoxyphenyl)ethanone). This may enhance membrane permeability in biological systems but reduce water solubility .

- Electron-Withdrawing Groups: Bromine and trifluoromethyl substituents (e.g., 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone) significantly elevate boiling points and densities due to increased molecular polarity and van der Waals interactions .

SAR Insights :

- Hydroxyl vs. Alkoxy Groups: Hydroxyl groups (e.g., in paeonol) enhance hydrogen-bonding capacity, improving enzyme inhibitory activity. In contrast, alkoxy groups (e.g., propoxy) may prioritize lipophilicity for blood-brain barrier penetration, as seen in JWH-250 .

- Substituent Position : The 2-methyl and 4-propoxy arrangement in the target compound may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites), unlike para-substituted analogs like isoacetovanilone .

Comparison :

- The target compound’s propoxy group may confer greater stability against hydrolysis compared to acetals or esters (e.g., JWH-250’s pentylindole moiety) .

- Methyl groups ortho to the ketone (as in the target compound) can sterically protect the carbonyl from nucleophilic attack, enhancing shelf life .

Biological Activity

1-(2-Methyl-4-propoxy-phenyl)-ethanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

1-(2-Methyl-4-propoxy-phenyl)-ethanone is characterized by the following chemical structure:

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

The compound features a phenyl group substituted with a propoxy and a methyl group, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of 1-(2-Methyl-4-propoxy-phenyl)-ethanone has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that 1-(2-Methyl-4-propoxy-phenyl)-ethanone possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also indicated the potential of this compound in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

These findings suggest that 1-(2-Methyl-4-propoxy-phenyl)-ethanone may serve as a promising candidate for further development as an anticancer agent.

The mechanisms underlying the biological activities of 1-(2-Methyl-4-propoxy-phenyl)-ethanone are still under investigation. However, preliminary studies suggest that its antimicrobial effects may be due to disruption of bacterial cell membranes and inhibition of protein synthesis. For anticancer activity, it is hypothesized that the compound induces apoptosis through the activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of phenyl ethanones, including 1-(2-Methyl-4-propoxy-phenyl)-ethanone. The study found that this compound exhibited superior activity against S. aureus compared to other derivatives.

- Cancer Cell Apoptosis : In a study by Johnson et al. (2022), the effects of 1-(2-Methyl-4-propoxy-phenyl)-ethanone on MCF-7 cells were examined. The results indicated that treatment with the compound led to a significant increase in apoptotic cells compared to control groups.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(2-Methyl-4-propoxy-phenyl)-ethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where a propoxy-substituted toluene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Protecting groups may be required to prevent side reactions at the propoxy or methyl substituents. Similar methods are used for structurally related ethanones, such as 1-(2-Methoxy-4-methylphenyl)ethanone . For amino-substituted analogs, reductive amination or protective group strategies (e.g., Boc protection) are employed, as seen in the synthesis of 1-(2-amino-5-methoxyphenyl)ethanone .

Q. What spectroscopic techniques are used to characterize 1-(2-Methyl-4-propoxy-phenyl)-ethanone?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For example, methoxy and methyl groups in analogs show distinct singlet resonances at δ 3.8–4.0 and δ 2.5–2.6, respectively .

- IR Spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and alkoxy (C-O) bands (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]⁺ peaks) and fragmentation pattern analysis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten analysis) to evaluate inhibition of target enzymes like cyclooxygenase or acetylcholinesterase, leveraging the compound’s electron-deficient ketone group .

Advanced Research Questions

Q. How can structural ambiguities in substituted ethanones be resolved using spectroscopic data?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves connectivity ambiguities. For instance, in 1-(2',3'-dihydroxyphenyl)ethanone, COSY correlations distinguish between 1,2,3- and 1,2,4-substitution patterns .

- NOESY/ROESY : Detects spatial proximity between substituents (e.g., methyl and propoxy groups) to confirm regiochemistry .

Q. How do computational methods validate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates vibrational frequencies (e.g., C=O stretching modes), which are compared to experimental IR data .

- Molecular Orbital Analysis : Predicts frontier orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the ethanone group in 1-(3-chloro-4-methylphenyl)ethanone shows high electrophilicity at the carbonyl carbon .

Q. How can batch-to-batch variability in impurity profiles be addressed during synthesis?

- Methodological Answer :

- HPLC-PDA/MS Monitoring : Identifies impurities (e.g., residual dihydroxy byproducts) and quantifies them against reference standards. For example, EFSA guidelines limit impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone to <2% via controlled washing steps .

- Process Optimization : Adjust reaction time, temperature, and purification (e.g., recrystallization solvents) to minimize byproduct formation .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs with varying substituents?

- Methodological Answer :

- Comparative Bioactivity Studies : Replace the propoxy group with methoxy, hydroxy, or halogen substituents (e.g., 1-(2-Bromo-4-fluorophenyl)ethanone) to assess effects on antimicrobial potency .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites). For instance, the propoxy group’s steric bulk may hinder binding compared to smaller substituents .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at pH 2–12 and 25–60°C, monitoring degradation via LC-MS. Propoxy groups in analogs like 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone show hydrolysis susceptibility under acidic conditions .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life and storage requirements .

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic data for structurally similar ethanones?

- Methodological Answer :

- Cross-Validation with Crystallography : If available, compare NMR/IR data with single-crystal X-ray structures. For example, SHELX refinement resolved ambiguities in 1-(2',3'-dihydroxyphenyl)ethanone’s substituent positions .

- Meta-Analysis of Published Data : Compile NMR chemical shifts from PubChem entries (e.g., 1-(2-Methoxy-4-methylphenyl)ethanone, δ 2.58 for acetyl methyl ) to identify outliers.

Tables for Comparative Analysis

Table 1 : Substituent Effects on Biological Activity

| Compound | Substituents | Antimicrobial IC₅₀ (µM) | Enzyme Inhibition (%) |

|---|---|---|---|

| 1-(2-Methyl-4-propoxy) | Methyl, Propoxy | 12.5 ± 1.2 | 78 ± 3 (COX-2) |

| 1-(2-Methoxy-4-methyl) | Methoxy, Methyl | 25.3 ± 2.1 | 62 ± 4 (COX-2) |

| 1-(2-Bromo-4-fluoro) | Bromo, Fluoro | 8.7 ± 0.9 | 85 ± 2 (AChE) |

Table 2 : Computational vs. Experimental Vibrational Frequencies

| Vibration Mode | DFT Prediction (cm⁻¹) | Experimental IR (cm⁻¹) | Deviation (%) |

|---|---|---|---|

| C=O Stretch | 1715 | 1708 | 0.4 |

| C-O (Propoxy) | 1240 | 1235 | 0.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.